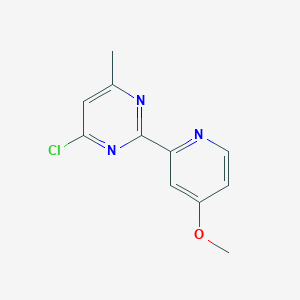

4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine

Beschreibung

4-Chloro-2-(4-methoxypyridin-2-yl)-6-methylpyrimidine is a pyrimidine derivative with a chloro substituent at position 4, a methyl group at position 6, and a 4-methoxypyridin-2-yl moiety at position 2. Pyrimidines are heterocyclic aromatic compounds widely utilized in medicinal chemistry due to their structural resemblance to nucleic acid bases. Notable pharmaceutical pyrimidine derivatives include trimethoprim (antibacterial), sulfadiazine (antimicrobial), and imatinib (anticancer agent) . The 4-methoxypyridinyl group in this compound may enhance binding affinity to biological targets through hydrogen bonding or π-π interactions, while the chloro and methyl groups influence electronic and steric properties.

Eigenschaften

Molekularformel |

C11H10ClN3O |

|---|---|

Molekulargewicht |

235.67 g/mol |

IUPAC-Name |

4-chloro-2-(4-methoxypyridin-2-yl)-6-methylpyrimidine |

InChI |

InChI=1S/C11H10ClN3O/c1-7-5-10(12)15-11(14-7)9-6-8(16-2)3-4-13-9/h3-6H,1-2H3 |

InChI-Schlüssel |

WNGVQJGSPYGCIS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NC(=N1)C2=NC=CC(=C2)OC)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.

Coupling Reactions: Further functionalization can be achieved through coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways

Wirkmechanismus

The mechanism of action of 4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 4-Chloro-2-(4-methoxypyridin-2-yl)-6-methylpyrimidine with similar pyrimidine derivatives:

Key Observations:

- Substituent Effects: Electron-Donating Groups: The 4-methoxypyridinyl group in the target compound may improve solubility and interaction with biological targets compared to hydrophobic substituents like benzylthio () or fluorophenyl (). Crystal Packing: In 4,6-dichloro-5-methoxypyrimidine (), Cl···N interactions (3.09–3.10 Å) stabilize the crystal lattice, a feature absent in analogs with less electronegative substituents.

Biologische Aktivität

4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential applications in cancer treatment.

Chemical Structure and Properties

The chemical structure of 4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine includes a pyrimidine core substituted with a chloro group and a methoxypyridine moiety. This structural arrangement is significant for its biological activity, influencing interactions with biological targets.

Research indicates that 4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine exhibits inhibitory effects on specific enzymes involved in critical biological pathways. Notably, it has been studied for its potential to inhibit phosphopantetheinyl transferases (PPTases), which are crucial for bacterial viability and virulence. This inhibition can lead to reduced pathogenicity in bacteria such as Staphylococcus aureus and Escherichia coli .

Antibacterial Activity

The compound has shown promising antibacterial properties. In vitro studies reveal that it can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) at submicromolar concentrations, demonstrating selectivity towards bacterial enzymes while sparing human orthologues .

Anticancer Potential

In addition to its antibacterial activity, 4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine has been evaluated for anticancer properties. It was incorporated into α-aminophosphonates, revealing significant inhibition of growth in cancer cell lines such as DU145 (prostate cancer) and A549 (lung cancer) . The mechanism appears to involve interference with cellular pathways essential for cancer cell survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antibacterial Efficacy : A study highlighted that derivatives of this compound exhibited selective inhibition against bacterial PPTases, leading to decreased production of virulence factors in Bacillus subtilis .

- Anticancer Activity : Research on α-aminophosphonates containing this pyrimidine moiety showed enhanced cytotoxic effects against human cancer cell lines. The incorporation of the 4-chloro-6-methylpyrimidin-2-amino group significantly increased the compounds' anticancer potential .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications on the pyridine ring significantly influenced potency against both bacterial and cancer cells. For instance, the addition of electron-donating groups improved inhibitory activity against targeted enzymes .

Data Tables

Below are summarized findings from various studies regarding the biological activity of 4-Chloro-2-(4-methoxypyridin-2-YL)-6-methylpyrimidine.

| Study | Biological Activity | Target | IC50 Value |

|---|---|---|---|

| Study 1 | Antibacterial | Sfp-PPTase | 0.29 μM |

| Study 2 | Anticancer | DU145 | IC50 < 10 μM |

| Study 3 | Anticancer | A549 | IC50 < 10 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.